Cyclohexyl(pyridin-2-yl)methanamine hydrochloride
Overview
Description
Cyclohexyl(pyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Functional Models for Enzymatic Processes
- Diiron(III) complexes with tridentate 3N ligands, similar in structure to cyclohexyl(pyridin-2-yl)methanamine, have been studied as functional models for methane monooxygenases. These complexes are effective catalysts for the selective hydroxylation of alkanes, demonstrating the potential of such ligands in mimicking enzymatic processes and in catalytic applications (Sankaralingam & Palaniandavar, 2014).
Polymerization Catalysis
- Palladium(II) complexes containing cyclohexyl(pyridin-2-yl)methanamine and similar ligands have been synthesized and show high catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting the role of these ligands in polymer science (Kim et al., 2014).
Structural and Spectroscopic Studies
- Structural and spectroscopic analysis of compounds containing cyclohexyl(pyridin-2-yl)methanamine motifs reveals their potential in forming stable complexes with various metals, which could be useful in designing new materials and in medicinal chemistry applications. For instance, the structural elucidation of zinc(II) complexes bearing N-substituted 2-iminomethylpyridine and 2-iminomethylquinoline offers insights into their application as pre-catalysts for polymerization reactions, potentially guiding the development of novel catalyst systems (Heo et al., 2017).
Molecular Synthesis and Characterization
- Novel cobalt(II) complexes with N,N-di(2-picolyl)amine-based ligands, including cyclohexyl derivatives, have been synthesized and characterized. These complexes demonstrate significant catalytic activity for the polymerization of MMA, emphasizing the versatility of such ligands in catalysis and their potential applications in material science and engineering (Ahn et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes of modified dipicolylamines, including those resembling cyclohexyl(pyridin-2-yl)methanamine, have been developed for cellular imaging and photocytotoxicity applications. These complexes offer new avenues for targeted cancer therapy, showcasing the potential of such ligands in medicinal chemistry and drug development (Basu et al., 2014).
Mechanism of Action
Target of Action
Cyclohexyl(pyridin-2-yl)methanamine hydrochloride is a primary amine compound . Primary amines can interact with various biological targets such as receptors, enzymes, and ion channels. The specific targets of this compound would depend on its specific structure and properties.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific chemical properties. For example, its solubility and stability would influence its absorption and distribution, while its chemical structure would influence how it is metabolized and excreted .
Properties
IUPAC Name |
cyclohexyl(pyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h4-5,8-10,12H,1-3,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCZSFFCCPCHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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